molecular formula C20H19N5O3S B234184 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide

Cat. No. B234184
M. Wt: 409.5 g/mol
InChI Key: JJVCFFQJIYCNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide involves the modulation of certain receptors in the brain, specifically the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter activity, and modulating its activity can have a variety of effects on brain function.
Biochemical and Physiological Effects:
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide has been found to have a variety of biochemical and physiological effects. These include modulation of GABA-A receptor activity, as well as effects on the release of certain neurotransmitters in the brain. Additionally, this compound has been found to have anxiolytic and anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide in lab experiments is its potential to modulate GABA-A receptor activity, which could be useful in studying the role of this receptor in various physiological processes. However, one limitation of using this compound is that it has not yet been extensively studied in humans, so its effects in humans are not well understood.

Future Directions

There are several potential future directions for research involving N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide. These include further investigation of its effects on GABA-A receptor activity, as well as its potential use in the development of new treatments for neurological disorders. Additionally, more research is needed to understand the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide involves several steps. The first step is the synthesis of 3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, which is then coupled with 2-methoxy-5-nitrophenylboronic acid to form the intermediate compound. This intermediate is then reduced to form the final product, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide.

Scientific Research Applications

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to modulate the activity of certain receptors in the brain, which could be useful in the development of new treatments for neurological disorders.

properties

Product Name

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide

InChI

InChI=1S/C20H19N5O3S/c1-4-17-22-23-20-25(17)24-19(29-20)13-7-10-16(28-3)15(11-13)21-18(26)12-5-8-14(27-2)9-6-12/h5-11H,4H2,1-3H3,(H,21,26)

InChI Key

JJVCFFQJIYCNCY-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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